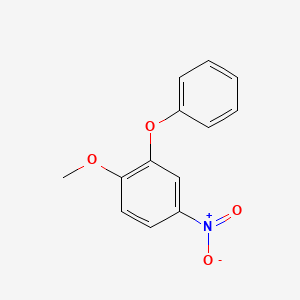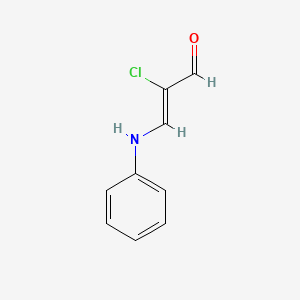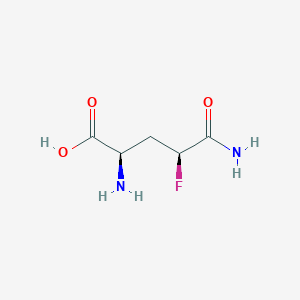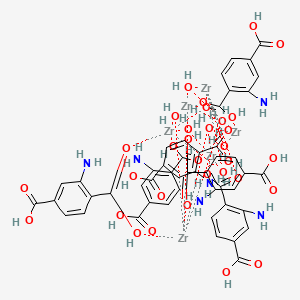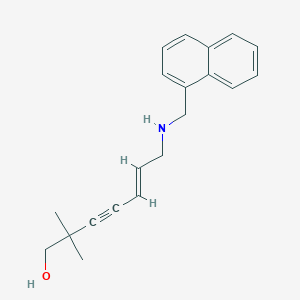
4'-C-azido-3'-deoxy-3'-fluoro-Uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine involves several key steps. One common synthetic route includes the fluorination of a precursor nucleoside, followed by azidation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and azidating agents like sodium azide (NaN3). The reactions are often carried out under controlled temperatures to ensure the stability of the intermediate compounds.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are essential for producing this compound on an industrial scale.
Analyse Des Réactions Chimiques
4’-C-azido-3’-deoxy-3’-fluoro-Uridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Applications De Recherche Scientifique
4’-C-azido-3’-deoxy-3’-fluoro-Uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of RNA virus replication, providing insights into the mechanisms of viral RNA synthesis.
Mécanisme D'action
The antiviral activity of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine is primarily due to its ability to inhibit viral RNA synthesis. The compound is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to chain termination and the inhibition of viral replication. This mechanism is similar to that of other nucleoside analogues used in antiviral therapy.
Comparaison Avec Des Composés Similaires
4’-C-azido-3’-deoxy-3’-fluoro-Uridine can be compared with other nucleoside analogues such as:
4’-C-azido-2’-deoxy-2’-fluoro-beta-D-arabinouridine: Similar in structure but with different stereochemistry and potentially different biological activity.
4’-C-azido-3’-deoxy-3’-fluorocytidine: Another nucleoside analogue with a cytidine base instead of uridine, which may affect its antiviral properties.
4’-C-Fluoro-uridine: Lacks the azido group, which may result in different chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10FN5O5 |
|---|---|
Poids moléculaire |
287.20 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 |
Clé InChI |
ISWXDJFQYOARQG-JVZYCSMKSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



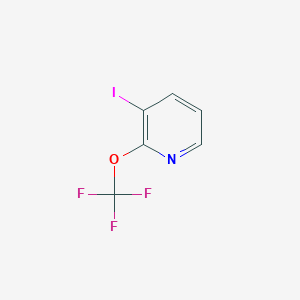

![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
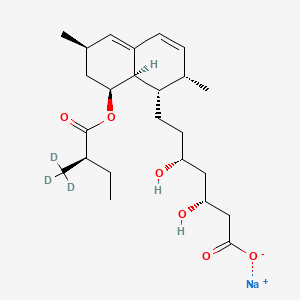
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
